4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
4-Chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methoxy and methyl groups at the 6- and 2-positions, respectively. The benzenesulfonamide moiety is linked to the pyrimidine via a phenylamino bridge. The structural uniqueness of this compound lies in its methoxy and methyl substituents on the pyrimidine ring, which may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
4-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-12-20-17(11-18(21-12)26-2)22-14-5-7-15(8-6-14)23-27(24,25)16-9-3-13(19)4-10-16/h3-11,23H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZQAFHBCFZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that the compound belongs to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond.
Mode of Action
It is known that the compound is a nitrification inhibitor. This suggests that it may interact with its targets to inhibit the process of nitrification, which is a key step in the nitrogen cycle in soil ecosystems.
Biochemical Pathways
Given its role as a nitrification inhibitor, it may affect the nitrogen cycle by inhibiting the conversion of ammonia to nitrite, a key step in the nitrification process.
Result of Action
As a nitrification inhibitor, it likely prevents the conversion of ammonia to nitrite, thereby affecting the availability of nitrogen in the soil.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as soil pH, temperature, and moisture content can affect the compound’s effectiveness as a nitrification inhibitor
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces.
Cellular Effects
The effects of 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide on cells are diverse and depend on the type of cell and the cellular processes involved. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors,
Biological Activity
4-Chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, a complex organic compound, is part of the benzenesulfonamide class known for diverse biological activities. Its structural features suggest potential applications in medicinal chemistry, particularly as enzyme inhibitors.
Chemical Structure and Properties
The compound's IUPAC name is 4-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide, with a molecular formula of C18H17ClN4O3S and a molecular weight of approximately 396.87 g/mol. Key functional groups include:
- Chloro group : Potentially involved in nucleophilic substitution reactions.
- Methoxy group : May enhance solubility and biological activity.
- Pyrimidine ring : Known for its role in various biological processes.
Target of Action
The specific biological targets of this compound are not fully elucidated; however, it is hypothesized to interact with enzymes involved in critical physiological processes.
Mode of Action
As a pyrimidine derivative, it may exert its effects through non-covalent interactions such as hydrogen bonding. The presence of the methoxy and amino groups could enhance binding affinity to biological targets.
Biochemical Pathways
Pyrimidine derivatives are integral to DNA synthesis and cellular signaling pathways. Inhibiting enzymes like carbonic anhydrase could disrupt these pathways, leading to therapeutic effects in conditions such as glaucoma and cancer .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For example, studies have shown that related sulfonamides can inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance and facilitating respiration .
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that benzenesulfonamides could effectively inhibit carbonic anhydrase, leading to reduced intraocular pressure in glaucoma models.
- Anticancer Activity : Another investigation highlighted the potential of similar compounds in targeting cancer cells by disrupting DNA synthesis pathways.
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested favorable binding interactions between the compound and various target enzymes, indicating its potential as a lead compound for drug development .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H17ClN4O3S |
| Molecular Weight | 396.87 g/mol |
| Solubility | Soluble in DMF and DMSO |
| Biological Activity | Carbonic anhydrase inhibitor |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ in substituents on the pyrimidine ring, sulfonamide linkage, and appended functional groups. Key examples include:
Key Observations :
- Pyrimidine Substituents: The target compound’s 6-methoxy and 2-methyl groups contrast with analogs featuring chloro (), dimethylamino (), or hybrid heterocycles ().
- Linkers: Ethylamino () and thiazole () linkers may alter steric hindrance and hydrogen-bonding capacity compared to the phenylamino bridge in the target compound.
Anticancer Potential
- The methoxy group may enhance DNA intercalation or kinase inhibition .
- Analog Data :
Enzyme Inhibition
- Sulfonamides with pyrimidine cores often target dihydrofolate reductase (DHFR) or carbonic anhydrase. The dimethylamino analog () may exhibit stronger basicity, favoring interactions with acidic residues in enzyme active sites .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example:
Intermediate Preparation : React 6-methoxy-2-methylpyrimidin-4-amine with 4-aminophenylboronic acid to form the pyrimidine-phenylamine intermediate.
Sulfonylation : Treat the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .
Optimization : Control temperature (0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods in SHELXS-97 for phase determination .
- Refinement : Iterative refinement using SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically .
- Validation : Check for outliers using ORTEP-3 (thermal ellipsoid plots) and WinGX for symmetry validation .
Advanced Research Questions
Q. How can electronic properties (e.g., electrostatic potential, charge distribution) be analyzed to predict reactivity in sulfonamide derivatives?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate molecular electrostatic potential (MEP) surfaces and Fukui indices.
- Procedure :
Generate electron density files from DFT calculations (e.g., Gaussian09 at B3LYP/6-311+G(d,p)).
Import into Multiwfn to visualize electrophilic/nucleophilic sites (MEP minima/maxima correlate with reaction hotspots).
Quantify charge transfer using Hirshfeld population analysis .
- Application : Identify reactive sites for functionalization (e.g., sulfonamide nitrogen or chloro-substituted benzene ring) .
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) between studies be resolved?
- Methodological Answer :
- Comparative Analysis : Overlay CIF files from multiple studies using Mercury (CCDC). Check for systematic errors (e.g., thermal motion, twinning).
- Data Reconciliation :
Validate hydrogen-bonding networks (e.g., N–H···O=S interactions) against geometric criteria (distance: 2.8–3.2 Å; angle: 150–180°).
Re-refine disputed structures with updated restraints in SHELXL .
- Case Study : A 0.05 Å variation in C–S bond lengths may arise from differing resolution limits (high-resolution <0.80 Å recommended) .
Q. What computational strategies are effective for predicting binding affinities with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or GOLD to model interactions with targets like carbonic anhydrase.
Prepare the ligand: Optimize geometry at PM6 level (MOPAC) and assign charges via Gasteiger method.
Grid Setup: Focus on active-site residues (e.g., Zn²⁺ in carbonic anhydrase).
Scoring: Compare binding energies (ΔG) with known inhibitors (e.g., acetazolamide: ΔG = −9.2 kcal/mol) .
- QSAR Validation : Build regression models using descriptors like logP and polar surface area (PSA) to correlate with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
